2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS number
2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS number
An In-Depth Technical Guide to 2,5-dimethyl-1H-pyrrole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a key heterocyclic building block in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis strategies with mechanistic considerations, and its applications as a valuable intermediate in the development of novel therapeutic agents.
Core Compound Identification and Properties
2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a substituted pyrrole featuring methyl groups at positions 2 and 5, and a formyl (aldehyde) group at the 3-position. This specific arrangement of substituents makes it a versatile precursor for constructing more complex molecular architectures. Its definitive identifier is the Chemical Abstracts Service (CAS) Registry Number.
CAS Number : 2199-63-5[1][2][3][4][5][6]
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized below. These values are critical for its identification, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO | [1][5][6] |
| Molecular Weight | 123.15 g/mol | [1][2][5][6] |
| Appearance | Off-white to pale yellow solid | [1][4][7] |
| Melting Point | 95-99 °C (literature value for the similar 3,5-dimethylpyrrole-2-carboxaldehyde isomer) | [8] |
| Solubility | Soluble in common organic solvents like dichloromethane and chloroform; insoluble in water. | [7] |
| SMILES String | Cc1cc(C=O)c(C)[nH]1 | [1] |
| InChI Key | GTWDXQPFVZMHNZ-UHFFFAOYSA-N | [1] |
Spectroscopic Profile: Characterization of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups (singlets, ~2.2-2.4 ppm), a signal for the pyrrolic proton at the 4-position (singlet, ~6.7 ppm), a broad singlet for the N-H proton, and a sharp singlet for the aldehyde proton (CHO) in the downfield region (~9.0-10.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methyl carbons, the pyrrole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde group (>180 ppm).
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Infrared (IR) Spectroscopy: Key vibrational peaks will include a strong C=O stretching band for the aldehyde (~1650-1680 cm⁻¹), N-H stretching (~3300 cm⁻¹), and C-H stretching bands for the alkyl and aromatic groups.[9]
Synthesis and Mechanistic Considerations
The synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a multi-step process that requires careful control of regioselectivity. The primary challenge lies in directing the formylation to the C3 position (β-position) of the pyrrole ring, as the C2 position (α-position) is typically more reactive towards electrophiles.[10][11]
Step 1: Synthesis of the 2,5-Dimethyl-1H-pyrrole Precursor
The starting material, 2,5-dimethyl-1H-pyrrole, is readily prepared via the Paal-Knorr synthesis, a classic condensation reaction.
Reaction: 2,5-Hexanedione (Acetonylacetone) with an ammonia source.
Caption: Paal-Knorr synthesis of the pyrrole precursor.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethyl-1H-pyrrole [12]
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Setup: In a 500 mL flask equipped with a reflux condenser, combine 100 g (0.88 mol) of 2,5-hexanedione and 200 g (1.75 mol) of ammonium carbonate.
-
Initial Heating: Heat the mixture in an oil bath at 100°C. Effervescence will be observed. Continue heating until the effervescence ceases (approximately 60-90 minutes). During this time, prevent the condenser from becoming blocked by sublimed ammonium carbonate by occasionally pushing the sublimate back into the flask.
-
Reflux: Increase the bath temperature to 115°C and gently reflux the mixture for an additional 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature. Two layers will form. Separate the upper, yellow layer containing the crude 2,5-dimethyl-1H-pyrrole.
-
Extraction: Extract the lower aqueous layer with a small volume (~15 mL) of chloroform and combine this extract with the crude product.
-
Drying and Purification: Dry the combined organic phase over anhydrous calcium chloride. Purify the product by vacuum distillation, collecting the fraction at 78-80°C/25 mm Hg. The final product should be stored under an inert atmosphere away from light.
Step 2: Regioselective Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the standard method for formylating electron-rich heterocycles.[13][14] It involves an electrophilic substitution using the "Vilsmeier reagent," an electrophilic iminium salt.
Mechanism Insight: The Vilsmeier reagent is generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[10][14]
Caption: Generalized Vilsmeier-Haack reaction workflow.
The Challenge of Regioselectivity: Direct formylation of 2,5-dimethyl-1H-pyrrole under standard Vilsmeier-Haack conditions (DMF/POCl₃) would predominantly yield the thermodynamically favored 2-carbaldehyde isomer due to the electron-donating nature of the nitrogen atom stabilizing the transition state at the α-position.[10][11] To achieve formylation at the less reactive C3 position, steric hindrance must be strategically employed.
Protocol for 3-Formylation: A successful approach involves using sterically bulky formamides in the Vilsmeier-Haack reaction. This strategy increases the steric demand of the electrophile, disfavoring attack at the more hindered C2 position (flanked by a methyl group) and promoting reaction at the C3 position.[11]
Experimental Protocol: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde [11]
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Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare the Vilsmeier reagent. To a solution of a sterically hindered formamide, such as N,N-diisopropylformamide (1.1 equivalents), in an anhydrous solvent like dichloroethane, slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) at 0°C. Stir the mixture for 30-60 minutes at this temperature to allow for the complete formation of the reagent.
-
Pyrrole Addition: Dissolve 2,5-dimethyl-1H-pyrrole (1.0 equivalent) in anhydrous dichloroethane and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Hydrolysis (Work-up): Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
Applications in Drug Discovery and Medicinal Chemistry
Pyrrole-3-carbaldehydes are not merely synthetic curiosities; they are valuable scaffolds for the construction of biologically active molecules. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations.
Pharmacophore for Enzyme Inhibition
Recent studies have highlighted the potential of the pyrrole carbaldehyde scaffold as a pharmacophore for designing enzyme inhibitors. For instance, derivatives have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. This makes the scaffold a promising starting point for the development of new anti-tubercular agents.[15]
Intermediate for Fused Heterocycles
The compound is a key precursor for synthesizing fused heterocyclic systems, which are prevalent in many approved drugs. For example, it can be used to construct pyrrolo[3,2-c]quinolines through reductive cyclization strategies.[16] These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Caption: Synthetic utility of the target compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its precursors.
-
Handling: Work in a well-ventilated chemical fume hood.[17][18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[17][18][19]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]
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Hazards: The compound is classified as a skin, eye, and respiratory irritant.[8] Precursors like 2,5-dimethylpyrrole can be flammable and toxic if ingested, inhaled, or absorbed through the skin. Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[17][18]
Conclusion
2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 2199-63-5) is a synthetically valuable building block whose preparation requires a nuanced understanding of electrophilic substitution on the pyrrole ring. By leveraging sterically demanding reagents in the Vilsmeier-Haack reaction, chemists can overcome the inherent regiochemical preference for C2-formylation to access this important C3-substituted isomer. Its demonstrated utility in the synthesis of complex heterocyclic systems and as a pharmacophore for enzyme inhibition underscores its importance for professionals in drug discovery and development.
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